amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281413.png)
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Compound A, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of various physiological and biochemical processes in the body.
Wirkmechanismus
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A inhibits PDE4 by binding to its catalytic site and preventing the hydrolysis of cyclic AMP (cAMP). cAMP is a second messenger molecule that plays a crucial role in the regulation of various physiological and biochemical processes. Inhibition of PDE4 by this compound A leads to an increase in cAMP levels, which in turn leads to the activation of various signaling pathways involved in inflammation, immune response, and cognition.
Biochemical and Physiological Effects
The inhibition of PDE4 by this compound A has been shown to have various biochemical and physiological effects. In animal models of asthma and COPD, this compound A has been shown to reduce airway inflammation and improve lung function. In animal models of neurodegenerative disorders, this compound A has been shown to improve cognitive function and reduce neuronal damage. These effects are believed to be mediated by the activation of cAMP-dependent signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PDE4, making it a valuable tool for studying the role of PDE4 in various physiological and biochemical processes. It is also a cell-permeable compound, making it suitable for use in cell-based assays. However, this compound A has some limitations. It is a synthetic compound, and its synthesis method is complex and time-consuming. It is also relatively expensive compared to other PDE4 inhibitors.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of this compound A. Another area of research is the application of this compound A in the treatment of various diseases, including asthma, COPD, and neurodegenerative disorders. Finally, research is needed to elucidate the signaling pathways involved in the biochemical and physiological effects of this compound A, which could lead to the development of novel therapeutic targets.
Synthesemethoden
The synthesis of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzoic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of a coupling reagent to form the final product, this compound A. The synthesis of this compound A has been optimized to improve its yield and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been extensively studied in scientific research due to its potent inhibitory activity against PDE4. PDE4 is an enzyme that plays a crucial role in the regulation of various physiological and biochemical processes, including inflammation, immune response, and cognition. Inhibition of PDE4 has been shown to have therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders. This compound A has been shown to be a potent inhibitor of PDE4, making it a valuable tool for scientific research in these areas.
Eigenschaften
Molekularformel |
C25H20FNO6S |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
methyl 5-[(4-fluorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20FNO6S/c1-15-4-6-17(7-5-15)24(28)27(34(30,31)20-11-8-18(26)9-12-20)19-10-13-22-21(14-19)23(16(2)33-22)25(29)32-3/h4-14H,1-3H3 |
InChI-Schlüssel |
VVVPRSYONFXAEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)

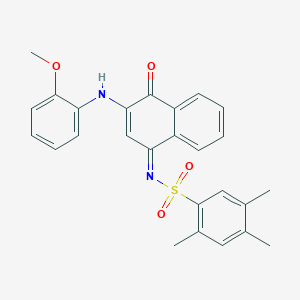

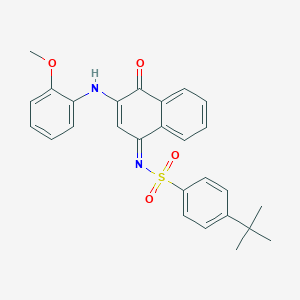
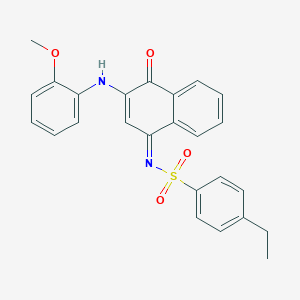
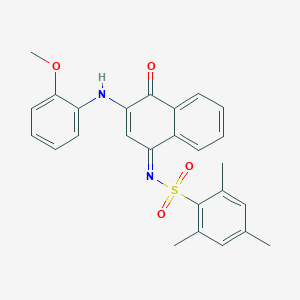
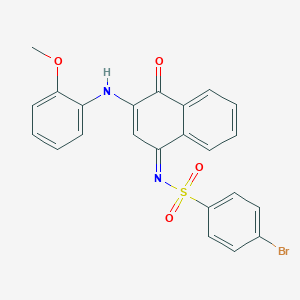
![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
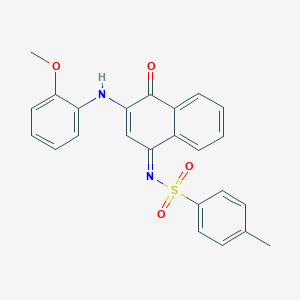
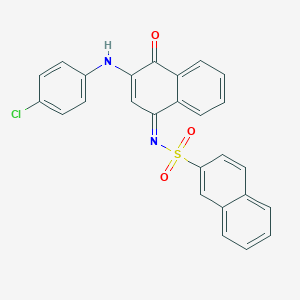
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
